molecular formula C12H16ClN3O B13919535 (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride CAS No. 2245886-82-0

(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride

Cat. No.: B13919535
CAS No.: 2245886-82-0
M. Wt: 253.73 g/mol
InChI Key: HMHZTYYTZHCTOW-UHFFFAOYSA-N
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Description

(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride typically involves the reaction of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde with various reagents. One method involves charging a suitably equipped reactor with the hydrochloride salt of the compound and purified water, followed by the slow addition of an aqueous sodium bicarbonate solution to maintain the solution temperature between 17°C to 25°C .

Industrial Production Methods

For large-scale production, the synthesis must be amenable to large-scale manufacturing and isolation. This involves ensuring that the physical properties and purity of the compound are not compromised, and that the cost and efficacy of the formulated active ingredient are maintained .

Chemical Reactions Analysis

Types of Reactions

(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents used .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including its ability to bind to hemoglobin and increase its oxygen affinity.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as sickle cell disease.

    Industry: It is used in the development of new pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol hydrochloride involves its binding to hemoglobin, which increases the oxygen affinity of hemoglobin. This can be useful in the treatment of diseases such as sickle cell disease, where increased oxygen affinity can help alleviate symptoms .

Comparison with Similar Compounds

Properties

CAS No.

2245886-82-0

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12;/h3-7,9,16H,8H2,1-2H3;1H

InChI Key

HMHZTYYTZHCTOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CO.Cl

Origin of Product

United States

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